4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
Description
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a nitroaromatic compound featuring a morpholine ring linked to a phenyl group substituted with a nitro group at position 2 and a piperazine moiety at position 4. These analogs, such as those in and , highlight the importance of substituent positioning on molecular behavior .
Properties
IUPAC Name |
4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJQYITZDFYLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377938 | |
| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332023-13-9 | |
| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of WAY-232261 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, often exceeding 99% .
Chemical Reactions Analysis
WAY-232261 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine has shown promising potential in medicinal chemistry, particularly for:
-
Antitumor Activity:
- The compound has been investigated for its ability to inhibit tumor growth, making it a candidate for cancer therapies. Its structural characteristics allow it to interact with various cellular targets involved in cancer progression .
- Neurological Disorders:
-
Antimicrobial Properties:
- Preliminary studies suggest that derivatives of piperazine, including 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine, exhibit antimicrobial effects, which could be leveraged in developing new antibiotics .
Biological Mechanisms of Action
The mechanism of action of this compound involves its interaction with various receptors and enzymes within biological systems. Key points include:
-
Receptor Interactions:
- The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and cognition .
-
Cellular Pathways:
- Its functional groups allow it to participate in redox reactions and hydrogen bonding, potentially modulating cellular processes relevant to disease mechanisms .
Case Study 1: Antitumor Effects
A study published in 2022 explored the synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled compounds as novel antitumor agents. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in cancer drug development .
Case Study 2: Neuropharmacological Studies
Mechanism of Action
WAY-232261 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the signaling pathways that are crucial for cell growth, proliferation, and survival. The compound binds to the kinase domain, preventing the phosphorylation of downstream targets and ultimately leading to the suppression of cellular processes involved in disease progression .
Comparison with Similar Compounds
Structural Analogs from
Compounds 13a , 13b , and 13c (Table 1) share a core structure with the target compound but include additional carboxamide and benzamido substituents. Key differences include:
- Substituent Effects: The presence of trifluoromethyl (13a), nitrobenzamido (13b), or cyanobenzamido (13c) groups alters polarity and steric bulk, impacting solubility and reactivity.
- Physical Properties : Melting points vary significantly (40.2–167.9°C), correlating with molecular symmetry and intermolecular forces. Higher purity (99.59% for 13c) suggests superior synthetic optimization .
Table 1: Properties of Compounds 13a–13c
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|---|
| 13a | C₃₀H₃₁F₃N₈O₆ | 58 | 165.4–167.9 | 98.64 |
| 13b | C₂₉H₃₁N₉O₈ | 62 | 40.2–42.3 | 98.73 |
| 13c | C₃₀H₃₁N₉O₆ | 65 | 150.3–152.1 | 99.59 |
Piperazine-Sulfonyl Derivatives from
Compounds 10j–10n (Table 2) feature sulfonyl-piperazine and nitroaniline groups. Key observations:
- Substituent Impact : Chlorophenyl (10k) and tetrahydrofuran (10m) substituents influence yield and molecular weight. For example, 10k achieves 51% yield, while 10l yields only 7%, likely due to steric hindrance .
- Synthetic Challenges : Low yields (e.g., 10l at 7%) highlight the difficulty of introducing cyclopropyl groups, suggesting the target compound’s synthesis may require optimized conditions.
Table 2: Properties of Compounds 10j–10n
| Compound | Substituent | Yield (%) | Molecular Weight |
|---|---|---|---|
| 10j | 3,3-Difluorocyclobutyl | 20 | 471.0 |
| 10k | 4-Chlorophenyl | 51 | 487.0 |
| 10l | Cyclopropyl | 7 | 437.0 |
| 10m | Tetrahydrofuran-2-ylmethyl | 35 | 481.1 |
| 10n | Purchased (ChemDiv) | - | 451.1 |
Anti-Trypanosomal Morpholine Derivatives from
Morpholine-pyrazole hybrids (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) demonstrate stage-specific activity against Trypanosoma brucei (IC₅₀ = 1.0 µM). Key findings:
- Critical Substituents: The pyrazole ring is essential for activity; replacing it with isoxazole reduces efficacy six-fold. Nitrophenyl or aminophenyl substitutions decrease potency by 4–18-fold, underscoring the sensitivity of nitro group positioning .
- Cytotoxicity : These compounds exhibit cytotoxicity at 61.6 µM, suggesting that the target compound’s piperazine-morpholine scaffold may require modification to improve selectivity.
Patent-Based Analogs from
The synthesis of 4-(6-nitro-3-pyridyl)morpholine (EP 3 858 835 A1) shares methodological similarities with the target compound. The nitro group’s position on the pyridine ring (vs. phenyl in the target) may alter electronic properties and bioavailability .
Key Research Findings
- Synthetic Optimization : Higher yields (e.g., 65% for 13c) correlate with streamlined reactions and purified intermediates .
- Bioactivity : Nitro group placement critically impacts efficacy; para-substitution (as in ) reduces activity compared to ortho-substitution in the target compound .
- Structural Insights : Piperazine and morpholine rings enhance solubility, while nitro groups contribute to electrophilic reactivity, enabling diverse applications in drug discovery .
Biological Activity
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a heterocyclic organic compound notable for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H20N4O3, with a molecular weight of approximately 292.34 g/mol. It features a morpholine ring and a piperazine moiety, with a nitro group positioned para to the piperazine nitrogen. This unique structure contributes to its significant reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperazine Derivative : Reaction of piperazine with appropriate nitro-substituted phenyl compounds.
- Cyclization : Introduction of the morpholine ring through nucleophilic substitution reactions.
- Purification : Use of chromatography techniques to obtain pure product.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies suggest it may inhibit tumor cell proliferation through various pathways.
- Neuroactive Effects : The compound has been shown to modulate neurotransmitter systems, potentially offering anxiolytic and antidepressant effects due to its interaction with serotonin and dopamine receptors.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing mood and cognition.
- Enzyme Modulation : The compound could inhibit or activate specific enzymes involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Morpholine & piperazine rings | Antitumor, neuroactive |
| 1-(4-Piperidinyl)-2-nitroethene | Structure | Piperidine ring | Antidepressant properties |
| 4-(2-Amino-5-piperazin-1-ylphenyl)morpholine | Structure | Morpholine & piperazine rings | Antipsychotic effects |
| 1-(3-Chlorophenyl)piperazine | Structure | Piperazine ring | Anxiolytic effects |
Uniqueness : The distinct nitro substitution and morpholine integration of this compound contribute to its unique pharmacological profile, differentiating it from other derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed that the compound could enhance serotonin levels in synaptic clefts, indicating possible applications in treating mood disorders.
- Enzyme Inhibition Studies : Preliminary results indicate that it may inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
